![molecular formula C14H9F5O2 B13430452 2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13430452.png)
2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol is a fluorinated organic compound with the molecular formula C14H9F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol typically involves the reaction of 4-fluorophenol with 1,1,2,2-tetrafluoroethane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-fluorophenol+1,1,2,2-tetrafluoroethane→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[1,1,2,2-Tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials such as polymers and coatings due to its thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and cancer-related pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrafluoroethane: A related fluorinated compound used as a refrigerant.
4-Fluorophenol: A precursor in the synthesis of 2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol.
Difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy}acetic acid: Another fluorinated compound with similar properties.
Uniqueness
This compound is unique due to its specific combination of fluorine atoms and phenolic structure, which imparts distinct chemical and physical properties. Its high thermal stability, resistance to degradation, and potential bioactivity make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H9F5O2 |
|---|---|
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
2-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol |
InChI |
InChI=1S/C14H9F5O2/c15-10-7-5-9(6-8-10)13(16,17)14(18,19)21-12-4-2-1-3-11(12)20/h1-8,20H |
InChI-Schlüssel |
JUZJLROKFDWYGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)OC(C(C2=CC=C(C=C2)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Difluoromethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13430370.png)
![N-butyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12,14-octaen-15-amine](/img/structure/B13430375.png)
![2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13430389.png)
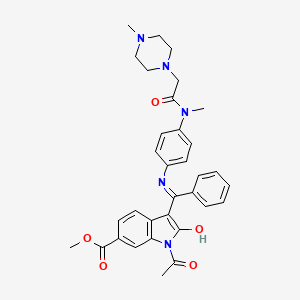
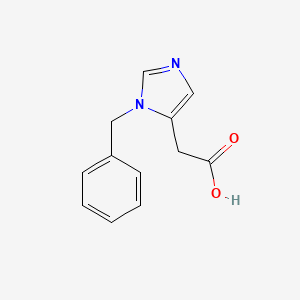
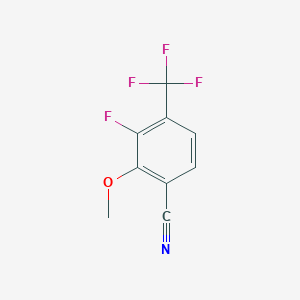

![(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13430403.png)
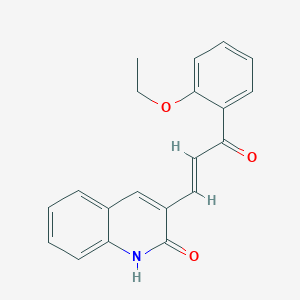


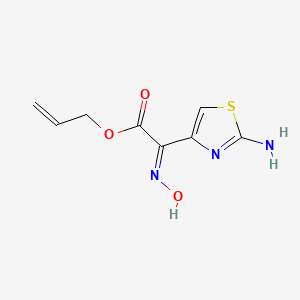
![4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B13430430.png)

